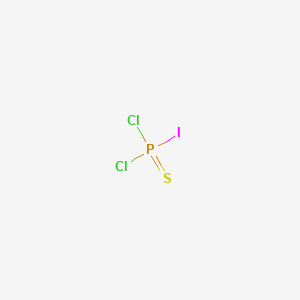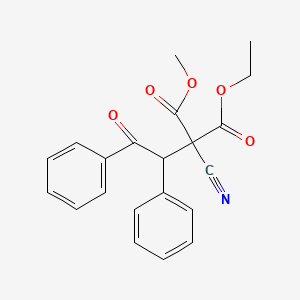
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is a complex organic compound known for its unique chemical structure and properties. It is a type of ester that contains cyano, oxo, and diphenylethyl groups, making it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde derivatives under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and oxidation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts and solvents are often used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the oxo and ester groups can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity.
Benzaldehyde derivatives: Compounds with similar aromatic structures.
Methyl cyanoacetate: Another ester with a cyano group.
Uniqueness
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
62920-61-0 |
|---|---|
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-O-ethyl 3-O-methyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)propanedioate |
InChI |
InChI=1S/C21H19NO5/c1-3-27-20(25)21(14-22,19(24)26-2)17(15-10-6-4-7-11-15)18(23)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3 |
Clave InChI |
CXTXLIOKMPDXBZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C#N)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


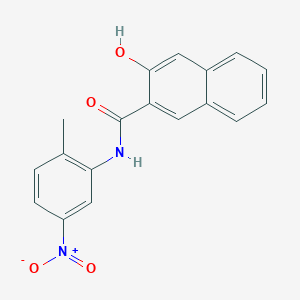
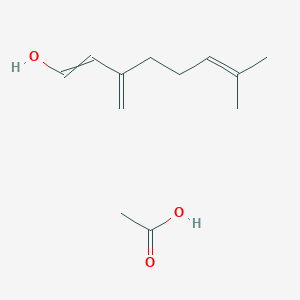
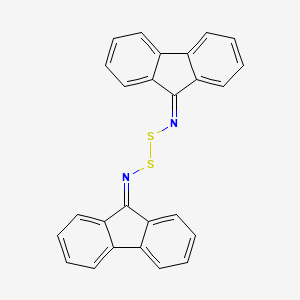
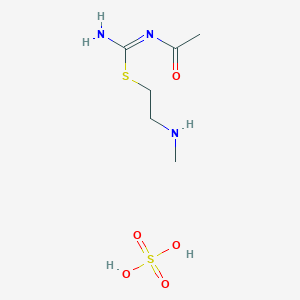

![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)

![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
